(S)-2-Amino-5-methylhex-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Amino-5-methylhex-4-enoic acid chemical structure and properties
An In-depth Technical Guide to (S)-2-Amino-5-methylhex-4-enoic Acid
Introduction
(S)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic α-amino acid characterized by an unsaturated, branched six-carbon backbone. As an analogue of more common amino acids like leucine, its unique structure—featuring a double bond in the side chain—makes it a molecule of significant interest to researchers in medicinal chemistry, natural product synthesis, and drug development. Its chirality and unsaturation provide scaffolds for further chemical modification and potential for unique biological interactions. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and known biological activities of closely related isomers, offering a technical resource for scientists and professionals in the field.
Core Chemical Identity and Structure
Nomenclature and Identification
The unambiguous identification of a chemical entity is foundational for research and development. Key identifiers for (S)-2-Amino-5-methylhex-4-enoic acid are cataloged below.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-methylhex-4-enoic acid[1] |
| CAS Number | 19914-06-8[1][2] |
| Synonym | 5-Dehydrohomoleucine[3] |
| Molecular Formula | C₇H₁₃NO₂[1][3][4] |
| InChI Key | XRARHOAIGIRUNR-LURJTMIESA-N[1] |
| Canonical SMILES | CC(C)=CCC(=O)O[1] |
Chemical Structure
The molecule consists of a hexanoic acid backbone with an amino group at the α-position (C2) and a double bond between C4 and C5. A methyl group is attached to C5, creating an isobutenyl moiety. The stereochemistry at the α-carbon is specified as (S), which is the common configuration for naturally occurring amino acids.
Physicochemical and Spectroscopic Properties
The physical and computational properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 143.186 g/mol | [1] |
| Physical Form | Powder | [3] |
| Melting Point | >193°C (decomposition) or 220-225°C | [3] |
| Boiling Point (Predicted) | 253.9 ± 33.0 °C at 760 mmHg | [3] |
| Storage Temperature | Room Temperature | [3] |
| Purity (Commercial) | Typically ≥97% | [1] |
Computational Properties
| Property | Value | Source |
| XLogP3 | -1.4 to -1.55 | [1][3] |
| Polar Surface Area | 63.3 Ų | [3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Characterization
While specific spectroscopic data for (S)-2-Amino-5-methylhex-4-enoic acid is not widely published, structural elucidation relies on standard analytical techniques. For a closely related isomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, ¹H and ¹³C NMR data have been reported.[3][5] For the title compound, one would expect:
-
¹H NMR: Signals corresponding to the two vinyl methyl protons, the vinyl proton, the allylic methylene protons, the α-methine proton, and the amine protons.
-
¹³C NMR: Seven distinct carbon signals, including two in the sp² region for the double bond, a signal for the carboxylic acid carbon, and signals for the sp³ carbons of the backbone.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (143.186 g/mol ) and predictable fragmentation patterns, such as the loss of the carboxyl group.
Synthesis and Manufacturing
A robust synthetic strategy is crucial for obtaining sufficient quantities of the compound for research. While a specific, validated synthesis for this exact isomer is not detailed in the provided sources, a representative workflow can be proposed based on established organic chemistry principles for constructing chiral, unsaturated amino acids. A plausible retrosynthetic approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable electrophile containing the isobutenyl side chain.
Representative Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis. This approach leverages a chiral auxiliary to establish the (S)-stereocenter at the α-carbon, followed by the introduction of the side chain.
Caption: Conceptual workflow for the asymmetric synthesis of the target amino acid.
Rationale for Experimental Choices
-
Chiral Auxiliary: The use of a chiral auxiliary (e.g., derived from a cyclic dipeptide) is a well-established method for controlling stereochemistry in amino acid synthesis. The bulky auxiliary sterically directs the incoming electrophile to the opposite face of the enolate, ensuring high diastereoselectivity.
-
Strong, Non-nucleophilic Base: A strong base like Lithium Diisopropylamide (LDA) at low temperatures is required to quantitatively form the kinetic enolate without competing side reactions like self-condensation or reaction at the ester carbonyl.
-
Electrophile: 5-Bromo-2-methylpent-2-ene serves as the C4 building block, containing the pre-formed isobutenyl moiety. Its synthesis from commercially available starting materials is straightforward.
-
Acid Hydrolysis: A final hydrolysis step, typically with aqueous acid, is necessary to cleave the auxiliary and liberate the free amino acid.
Biological Activity and Potential Applications
While data on the specific biological activity of (S)-2-Amino-5-methylhex-4-enoic acid is limited, significant findings for a closely related stereoisomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, provide valuable insights into its potential bioactivity.
Allelopathic Activity of a Related Isomer
The (2S,4R) stereoisomer has been isolated from the fruiting bodies of the mushroom Boletus fraternus and identified as a potent allelochemical.[3][5] Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This particular compound was found to inhibit the radicle (embryonic root) growth of lettuce seedlings, with 50% inhibition observed at a concentration of 34 ppm.[5]
Mechanism of Action: Negative Chemotropism
A remarkable observation was that at higher concentrations (300 ppm), the lettuce radicles grew upwards, against gravity, to avoid contact with the solution containing the compound.[3] This indicates a strong negative chemotropic effect, where the direction of growth is influenced by a chemical stimulus. This mechanism suggests the compound may interact with specific receptors in the plant root that govern growth direction and response to environmental cues.
Caption: Logical relationship of the allelopathic effect observed with a related isomer.
Potential in Drug Development
As a non-proteinogenic amino acid, (S)-2-Amino-5-methylhex-4-enoic acid is a valuable chiral building block. Its structural similarity to leucine suggests it could be explored as:
-
An antagonist or modulator for receptors that bind branched-chain amino acids.
-
An inhibitor of enzymes involved in amino acid metabolism.
-
A component of synthetic peptides to introduce conformational constraints or novel functionalities.
Experimental Protocols: Isolation and Analysis
The following protocol is adapted from the bioassay-guided fractionation used to isolate the related allelochemical (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus.[3][5] This method is effective for isolating polar, low-molecular-weight compounds like amino acids from natural sources.
Isolation Workflow Diagram
Caption: Workflow for the isolation and analysis of amino acids from a natural source.
Step-by-Step Isolation and Analysis Protocol
-
Extraction:
-
Homogenize lyophilized and crushed source material (e.g., 20 g) in 99.5% ethanol (e.g., 1.5 L).
-
Stir or sonicate for 2 hours at room temperature.
-
Filter the mixture and repeat the extraction on the solid residue.
-
Combine the ethanol extracts and concentrate them under reduced pressure (in vacuo) to yield a viscous syrup. Causality: Ethanol is an effective solvent for extracting a broad range of semi-polar secondary metabolites, including amino acids, while leaving behind highly polar polysaccharides.
-
-
Chromatographic Separation:
-
Prepare a column with Amberlite IR-120B resin (H⁺ form). This is a strong cation exchange resin.
-
Dissolve the crude syrup in an aqueous methanol solution and load it onto the column.
-
Wash the column thoroughly with distilled water to remove neutral and anionic compounds (e.g., sugars, organic acids). Causality: At neutral pH, the amino group of the target compound is protonated (NH₃⁺), allowing it to bind strongly to the negatively charged sulfonic acid groups of the resin, while other compounds are washed away.
-
Elute the bound amino acids from the column using a solution of 2N ammonium hydroxide (NH₄OH). Causality: The high concentration of ammonia deprotonates the bound amino acid (NH₃⁺ -> NH₂), releasing it from the resin. The ammonium ions (NH₄⁺) also compete for binding sites.
-
Collect the eluent and evaporate it to dryness to yield the purified amino acid fraction.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the purified fraction onto a silica gel TLC plate.
-
Develop the plate in a chamber with a mobile phase of butanol:acetic acid:water (4:1:1 v/v/v).
-
After development, dry the plate and visualize the amino acid spots by spraying with a Ninhydrin reagent solution.
-
Heat the plate at 110°C for 5-10 minutes. Amino acids will appear as purple or pink spots. Causality: Ninhydrin reacts with the primary amine group of the amino acid to produce a highly colored compound known as Ruhemann's purple, providing a sensitive and specific method for detection.
-
Conclusion
(S)-2-Amino-5-methylhex-4-enoic acid represents a compelling target for chemical and biological investigation. Its defined stereochemistry and unsaturated side chain offer rich opportunities for synthetic derivatization and exploration as a novel bioactive agent. While its own biological profile is yet to be fully characterized, the pronounced allelopathic activity of a closely related isomer highlights the potential for this class of compounds to interact strongly with biological systems. The methodologies for its synthesis and isolation described herein provide a framework for researchers to access and study this intriguing molecule, paving the way for potential applications in agrochemicals, pharmacology, and materials science.
References
-
2-Amino-4-methyl-5-hexenoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
(2R,4S)-2-amino-4-methylhex-5-enoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-4-methylhex-5-ynoic acid Properties. CompTox Chemicals Dashboard, EPA. [Link]
-
2-Amino-5-methylhex-5-enoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Taylor & Francis Online. [Link]
-
Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Patentscope, WIPO. [Link]
-
2-Amino-2,5-dimethylhex-4-enoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
-
3-(aminomethyl)-5-methylhex-4-enoic acid. Daicel Pharma Standards. [Link]
Sources
Difference between 4-enoic and 5-enoic isomers of amino-methylhexenoic acid
An In-depth Technical Guide to the Structural and Functional Differentiation of 4-Enoic and 5-Enoic Isomers of Amino-Methylhexenoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise placement of a double bond within a molecule can dramatically alter its pharmacological, toxicological, and metabolic profiles. This guide provides a detailed examination of the structural and functional differences between the 4-enoic and 5-enoic isomers of amino-methylhexenoic acid, a class of molecules with significant therapeutic potential, particularly as analogs of γ-aminobutyric acid (GABA). We will explore the nuanced differences in their chemical properties, the advanced analytical techniques required for their differentiation, and the profound impact these isomeric variations have on their biological activity. This document serves as a technical resource for scientists engaged in the discovery, development, and quality control of neurologically active compounds.
Introduction: The Critical Role of Isomerism in Drug Design
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, are a cornerstone of medicinal chemistry. Positional isomerism, where functional groups or, in this case, unsaturated bonds occupy different positions, can lead to vastly different biological outcomes. For GABAergic compounds like pregabalin or gabapentin, even subtle structural modifications can significantly modulate their binding affinity for targets such as the α2δ subunit of voltage-gated calcium channels or their activity as enzyme inhibitors.
The focus of this guide, the 4-enoic and 5-enoic isomers of amino-methylhexenoic acid, presents a classic challenge in both synthesis and analysis. The 5-enoic isomer contains a terminal double bond, which imparts distinct chemical reactivity compared to the internal double bond of the 4-enoic isomer. Understanding these differences is paramount for controlling drug synthesis, ensuring the purity of the active pharmaceutical ingredient (API), and predicting biological effects. A notable parallel can be drawn to Vigabatrin ((RS)-4-aminohex-5-enoic acid), an irreversible inhibitor of GABA transaminase, where the terminal alkene is crucial for its mechanism of action.
This guide will provide the necessary framework for differentiating these isomers, from foundational structural analysis to the interpretation of their biological significance.
Structural and Physicochemical Differentiation
The fundamental difference between the 4-enoic and 5-enoic isomers lies in the location of the carbon-carbon double bond. This seemingly minor shift has significant implications for the molecule's three-dimensional shape, electronic distribution, and chemical reactivity.
-
4-Amino-3-methylhex-5-enoic acid (5-enoic isomer): Features a terminal alkene. This structure allows for greater flexibility in the carbon chain and presents a sterically accessible double bond for chemical reactions.
-
4-Amino-3-methylhex-4-enoic acid (4-enoic isomer): Features an internal (tetrasubstituted) alkene. The double bond's position within the carbon backbone introduces more rigidity and can lead to the possibility of (E/Z) stereoisomerism, further complicating the isomeric landscape.
These structural variations influence key physicochemical properties, as summarized below.
| Property | 5-Enoic Isomer (Terminal Alkene) | 4-Enoic Isomer (Internal Alkene) | Rationale for Difference |
| Boiling Point | Generally lower | Generally higher | Internal alkenes are more thermodynamically stable than terminal alkenes, leading to stronger intermolecular forces. |
| Reactivity | Higher reactivity in electrophilic additions | Lower reactivity due to steric hindrance | The terminal double bond is less sterically hindered, making it more accessible to reagents. |
| NMR (¹H) Shifts | Vinyl protons (~4.9-5.8 ppm) | Vinylic methyl protons (~1.6-1.8 ppm) | The chemical environment of protons attached to or near the double bond is distinct and highly diagnostic. |
| IR Spectroscopy | C=C stretch at ~1640 cm⁻¹ | C=C stretch at ~1670 cm⁻¹ (weaker) | The position and substitution of the double bond affect its vibrational frequency. |
Advanced Analytical Methodologies for Isomer Differentiation
Positive identification and quantification of the 4-enoic and 5-enoic isomers require a multi-pronged analytical approach. Relying on a single method is often insufficient to resolve these closely related structures, especially in a complex mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the definitive structural elucidation of these isomers.
Experimental Protocol: ¹H NMR for Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
For the 5-enoic isomer: Look for characteristic signals in the vinyl region. Expect a complex multiplet between ~5.7-5.9 ppm (for the internal vinyl proton) and two distinct signals around ~4.9-5.2 ppm (for the terminal vinyl protons).
-
For the 4-enoic isomer: The key indicator is the absence of signals above ~5.5 ppm. Instead, look for a signal corresponding to the vinylic methyl group, which will typically appear as a singlet or a narrow quartet around 1.6-1.8 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for separating the isomers and confirming their molecular weight. The difference in volatility and fragmentation patterns allows for clear differentiation.
Experimental Protocol: GC-MS Analysis
-
Derivatization (Mandatory): Amino acids are non-volatile. Derivatize the sample to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Separation:
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: The isomers will exhibit different retention times. The 5-enoic isomer, being slightly less stable, may elute earlier. The mass spectra will show the same molecular ion, but the fragmentation patterns (e.g., from McLafferty rearrangement) will differ due to the double bond's position, providing orthogonal confirmation of the structure.
-
Biological Implications and Mechanism of Action
The positioning of the double bond directly influences how these molecules interact with biological targets. While both isomers are analogs of GABA, their profiles can diverge significantly.
Interaction with GABAergic System Targets
The primary targets for small-molecule GABA analogs are enzymes involved in GABA metabolism and receptors or channels modulated by GABA.
-
GABA Transaminase (GABA-T): This enzyme degrades GABA. The 5-enoic isomer, with its terminal alkene, is a potential mechanism-based inactivator (suicide inhibitor) of GABA-T, similar to Vigabatrin. The terminal double bond can form a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inhibition.
-
Voltage-Gated Calcium Channels (VGCCs): The α2δ subunit of VGCCs is the primary target of gabapentinoids like pregabalin. The binding affinity of the 4-enoic and 5-enoic isomers to this subunit can differ based on the conformation enforced by the double bond's position. The more rigid structure of the 4-enoic isomer may lead to a different binding pose and affinity compared to the more flexible 5-enoic isomer.
The logical workflow for evaluating the biological activity of these isomers is outlined below.
Caption: Biological screening workflow for amino-methylhexenoic acid isomers.
This diagram illustrates the hypothesized divergence in biological activity. The 5-enoic isomer is predicted to act as a GABA-T inhibitor, while both isomers require evaluation for their binding affinity to the α2δ subunit of VGCCs, which is likely to be conformation-dependent.
Conclusion and Future Directions
The differentiation of 4-enoic and 5-enoic isomers of amino-methylhexenoic acid is a critical task in the development of novel therapeutics for neurological disorders. While sharing the same molecular formula, their distinct chemical structures, conferred by the position of the double bond, lead to unique analytical signatures and, most importantly, divergent biological activities. The terminal alkene of the 5-enoic isomer presents an opportunity for mechanism-based enzyme inhibition, whereas the internal alkene of the 4-enoic isomer imposes conformational constraints that will dictate its receptor binding profile.
A comprehensive analytical strategy employing high-field NMR and GC-MS is essential for the unambiguous identification and quality control of these compounds. Future research should focus on the stereoselective synthesis of each isomer to fully deconvolute their biological activities and establish a clear structure-activity relationship, paving the way for the development of more potent and selective next-generation GABAergic drugs.
References
-
Title: Vigabatrin Source: DrugBank Online URL: [Link]
A Technical Guide to the Biosynthesis of Branched-Chain Amino Acids in Fungi: Elucidating the Core Leucine Pathway and the Hypothetical Formation of 5-Dehydrohomoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of branched-chain amino acids (BCAAs)—leucine, valine, and isoleucine—is an essential metabolic pathway in fungi, plants, and bacteria, but absent in mammals.[1][2] This distinction renders the pathway an attractive target for the development of novel antifungal agents.[3] This guide provides an in-depth exploration of the fungal leucine biosynthetic pathway, which serves as the foundation for understanding the formation of related amino acid derivatives. While the compound 5-dehydrohomoleucine is not a canonical intermediate in primary leucine metabolism, we present a scientifically grounded, hypothetical pathway for its formation. This document details the core enzymatic reactions, regulatory mechanisms, and state-of-the-art experimental protocols for investigating these pathways, offering a comprehensive resource for researchers in mycology and drug development.
Introduction: The Significance of Fungal BCAA Biosynthesis
Fungi synthesize BCAAs through a series of interconnected enzymatic steps that are well-characterized, particularly in the model organism Saccharomyces cerevisiae.[2] These amino acids are fundamental building blocks for protein synthesis and also serve as precursors for a variety of secondary metabolites.[2][4] The leucine pathway, specifically, produces not only leucine but also a critical metabolic signaling molecule, α-isopropylmalate (α-IPM), which acts as a key regulator of gene expression.[1][2]
The topic of this guide, 5-dehydrohomoleucine, represents a novel amino acid derivative. Homoleucine is a non-proteinogenic analog of leucine, featuring an additional methylene group in its side chain. The "5-dehydro" designation implies the presence of a double bond. A direct, characterized biosynthetic pathway for 5-dehydrohomoleucine is not described in established literature. Therefore, this guide will first detail the core, experimentally verified leucine biosynthetic pathway and then extrapolate from known biochemical principles to propose a hypothetical route for the synthesis of 5-dehydrohomoleucine. This approach provides both a solid foundation in fungal amino acid metabolism and a logical framework for investigating novel or rare metabolites.
The Core Leucine Biosynthetic Pathway
The dedicated pathway to leucine biosynthesis begins with α-ketoisovalerate (KIV), the immediate precursor to valine.[2] This process involves a three-step conversion to α-ketoisocaproate (KIC), which is then transaminated to yield L-leucine. The enzymes responsible for these core steps are highly conserved across many fungal species.[1]
Enzymatic Steps and Genes
-
α-Isopropylmalate Synthase (EC 2.3.3.13): This is the first committed step in leucine biosynthesis. The enzyme catalyzes the condensation of acetyl-CoA and KIV to form α-isopropylmalate (α-IPM). In S. cerevisiae, this activity is carried out by two isoenzymes encoded by the LEU4 and LEU9 genes.[1][2][5] These isoenzymes exhibit different sensitivities to feedback inhibition by leucine.[2]
-
Isopropylmalate Isomerase (EC 4.2.1.33): This enzyme catalyzes the stereospecific isomerization of α-IPM to its β-isomer, β-isopropylmalate (β-IPM). This reaction proceeds via an aconitase-like mechanism. The enzyme is encoded by the LEU1 gene in yeast.[1][2][5]
-
β-Isopropylmalate Dehydrogenase (EC 1.1.1.85): The final step in the formation of the keto-acid precursor to leucine is the NAD+-dependent oxidative decarboxylation of β-IPM to α-ketoisocaproate (KIC). This reaction is catalyzed by an enzyme encoded by the LEU2 gene.[1][2][5]
-
Branched-Chain Amino Acid Aminotransferase (EC 2.6.1.42): KIC is converted to L-leucine via transamination, typically using glutamate as the amino donor. In yeast, this final step is primarily catalyzed by the cytosolic enzyme Bat2p.[2]
An unusual feature of this pathway in S. cerevisiae is the partitioning of enzymes between the mitochondrial matrix and the cytosol.[1][5]
Caption: Core enzymatic steps of the L-leucine biosynthetic pathway in fungi.
Hypothetical Biosynthesis of 5-Dehydrohomoleucine
The biosynthesis of homoleucine and its dehydro- derivative is likely to leverage the enzymatic machinery of the core leucine pathway through substrate promiscuity or via a related, specialized pathway. We propose a two-stage hypothetical route:
-
Formation of Homoleucine Precursor: The synthesis of a homoleucine backbone would require a one-carbon extension of the leucine precursor, KIC. This could theoretically occur via a similar mechanism to the first step of leucine synthesis, where KIC, instead of KIV, is condensed with acetyl-CoA. This would produce α-ketohomoisocaproate, which could then be transaminated to yield homoleucine.
-
Dehydrogenation to 5-Dehydrohomoleucine: A dehydrogenase or oxidase enzyme could then act on homoleucine to introduce a double bond into the aliphatic side chain at the C5 position. This type of reaction is common in fungal secondary metabolism for generating structural diversity.[6][7]
Caption: A hypothetical pathway for the biosynthesis of 5-dehydrohomoleucine.
Regulation of the Leucine Pathway: A Multi-Layered System
The flux through the leucine biosynthetic pathway is tightly controlled to meet cellular demand while conserving resources. This regulation occurs at both the transcriptional and enzymatic levels.
-
Transcriptional Regulation: In S. cerevisiae, the expression of the LEU genes is primarily controlled by the transcriptional regulator Leu3p.[1][5] The activity of Leu3p is allosterically modulated by the pathway intermediate α-IPM.[1][2] In the absence of α-IPM, Leu3p acts as a repressor. When α-IPM accumulates, it binds to Leu3p, converting it into a potent transcriptional activator.[1][5] This creates a sensitive feed-forward regulatory loop. Some genes, like LEU4, are also under the control of other regulators, such as the general amino acid control protein Gcn4p.[1]
-
Enzymatic Regulation: The first enzyme in the pathway, α-isopropylmalate synthase, is subject to feedback inhibition by the final product, L-leucine.[1] The different isoenzymes (Leu4p and Leu9p) show varying sensitivity to this inhibition, allowing for nuanced control over pathway flux.[2] The enzyme's activity is also regulated by reversible, Zn2+-dependent inactivation by Coenzyme A (CoA).[1]
Table 1: Quantitative Data on Leucine Pathway Regulation
| Enzyme Isoform | Organism | Allosteric Inhibitor | Apparent Inhibitor Constant (Ki) | Reference |
| α-IPM Synthase I (Long form) | S. cerevisiae | L-Leucine | ~0.1 mM | [1] |
| α-IPM Synthase I (Short form) | S. cerevisiae | L-Leucine | ~0.4 mM | [1] |
| α-IPM Synthase II | S. cerevisiae | L-Leucine | ~1.0 mM | [1] |
| α-IPM Synthase (LeuA1) | Mortierella alpina | L-Leucine | Strong Inhibition (Ki not specified) | [8] |
Experimental Protocols for Pathway Elucidation
Investigating novel metabolic pathways requires robust and validated experimental methodologies. The primary approach to identify and characterize a compound like 5-dehydrohomoleucine would be through metabolomics, followed by targeted enzymatic assays.
Protocol: Untargeted Metabolomics for Fungal Metabolite Discovery
This protocol provides a framework for the global analysis of small molecules in fungal cells, which is essential for discovering novel or unexpected compounds.[9][10][11]
Causality: The goal is to obtain a "snapshot" of the metabolome. This requires rapid quenching of metabolic activity to prevent changes during sample collection, followed by efficient extraction of a broad range of metabolites for analysis by high-resolution mass spectrometry.
Step-by-Step Methodology:
-
Fungal Culture and Harvest:
-
Grow the fungal species of interest in a defined minimal medium to mid-log phase. To potentially stimulate the pathway, supplement with precursors (e.g., α-ketoisovalerate) or impose specific stresses.
-
Rapidly harvest the mycelia by vacuum filtration. Immediately flash-freeze the mycelial pad in liquid nitrogen to quench all enzymatic activity. This step is critical for data integrity.
-
-
Metabolite Extraction:
-
Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water, maintained at -20°C. The organic solvent precipitates proteins and disrupts membranes, while the water content ensures extraction of polar metabolites like amino acids.
-
Vortex vigorously and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Sample Preparation and Analysis:
-
Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites must be derivatized (e.g., methoximation followed by silylation) to increase their volatility.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), resuspend the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for direct injection. LC-MS is often preferred for its sensitivity and broad coverage of underivatized metabolites.[10]
-
-
Data Acquisition and Processing:
-
Analyze samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Process the raw data using computational software to perform peak picking, alignment, and annotation by matching accurate mass and fragmentation patterns against metabolic databases. A hypothetical compound like 5-dehydrohomoleucine would be identified as an unknown feature, requiring manual interpretation of its mass and fragmentation spectrum to propose a structure.
-
Caption: A generalized workflow for fungal metabolomics studies.
Protocol: In Vitro Assay for β-Isopropylmalate Dehydrogenase (Leu2p)
This protocol measures the activity of a core enzyme in the leucine pathway, serving as a template for characterizing newly discovered enzymes.
Causality: The assay relies on the NAD+-dependent nature of the enzyme. Activity is quantified by spectrophotometrically measuring the rate of NADH production, which absorbs light at 340 nm.
Step-by-Step Methodology:
-
Enzyme Preparation (Cell-Free Extract):
-
Grow fungal cells and harvest by centrifugation.
-
Prepare a cell-free extract by disrupting the cells (e.g., via glass bead beating or sonication) in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Clarify the lysate by high-speed centrifugation to remove cell debris. The supernatant is the crude enzyme source. For higher purity, the target enzyme can be purified using chromatography.
-
-
Reaction Mixture:
-
In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM NAD+
-
5 mM MgCl2 (as a cofactor)
-
Cell-free extract (e.g., 50-100 µg of total protein)
-
-
-
Initiation and Measurement:
-
Place the cuvette in a spectrophotometer set to 340 nm and equilibrate the temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, β-isopropylmalate (e.g., to a final concentration of 2 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the progress curve.
-
Convert this rate into specific activity (e.g., µmol of NADH produced per minute per mg of protein) using the Beer-Lambert law and the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Conclusion and Future Directions
The biosynthetic pathway of leucine is a well-established and highly regulated process in fungi, presenting multiple validated targets for antifungal drug development. While the direct synthesis of 5-dehydrohomoleucine is not a known component of this primary metabolic route, its existence as a secondary metabolite is plausible. Its formation would likely involve enzymes related to the core leucine pathway acting on alternative substrates or further modifying pathway intermediates.
The future of this research field lies in the application of advanced analytical techniques, such as the metabolomics workflow described herein, to probe the full metabolic diversity of fungi.[10][11] The identification of novel compounds like 5-dehydrohomoleucine would open new avenues for research, prompting efforts to:
-
Isolate and structurally elucidate the compound.
-
Identify the responsible genes and enzymes through a combination of genomics, transcriptomics, and genetic manipulation.
-
Characterize the kinetics and substrate specificity of the biosynthetic enzymes.
-
Determine the biological function of the novel metabolite and its potential as a therapeutic agent or target.
By integrating established biochemical knowledge with modern discovery platforms, the scientific community can continue to unravel the complexities of fungal metabolism, paving the way for innovative solutions in medicine and biotechnology.
References
-
Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 67(1), 1-15. [Link]
-
Kohlhaw, G. B. (2003). Leucine biosynthesis in fungi: entering metabolism through the back door. PubMed, 67(1), 1-15. [Link]
-
Lange, M., et al. (2022). Regulation of the Leucine Metabolism in Mortierella alpina. MDPI, 11(4), 573. [Link]
-
Chumley, T., et al. (2021). Branched-chain amino acid biosynthesis in fungi. Essays in Biochemistry, 65(4), 537-549. [Link]
-
Schlemper, T. R., et al. (2018). The leucine biosynthetic pathway is crucial for adaptation to iron starvation and virulence in Aspergillus fumigatus. PubMed, 20(2), 265-276. [Link]
-
Al-Hetlani, E. (2023). Analytical pathway for metabolomics in fungal research. ResearchGate. [Link]
-
Kind, T., et al. (2014). Metabolomics Protocols for Filamentous Fungi. Springer Nature Experiments. [Link]
-
Al-Hetlani, E., et al. (2023). Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics. PMC. [Link]
-
Zhang, Y., et al. (2022). Application of Metabolomics in Fungal Research. PMC - NIH. [Link]
-
Crespo, M. (n.d.). Fungal Metabolism: Evaluating the Unique Biochemical Processes of Fungi. Gravure. [Link]
-
Bastos, I. M. D., et al. (2014). The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence. PMC. [Link]
-
Matsuda, Y., & Abe, I. (2016). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. PMC. [Link]
-
Moore, D. (n.d.). 10.13 Secondary metabolism. David Moore's World of Fungi. [Link]
Sources
- 1. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The leucine biosynthetic pathway is crucial for adaptation to iron starvation and virulence in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Leucine biosynthesis in fungi: entering metabolism through the back door - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10.13 Secondary metabolism [davidmoore.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Metabolomics in Fungal Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Physical Constants of C7H13NO2 Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino acids with the chemical formula C7H13NO2 represent a critical class of non-proteinogenic amino acids, pivotal in the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the key isomers of aminocyclohexanecarboxylic acid, the primary constituents corresponding to this formula. By delving into their molecular structures, physical constants, and biological significance, this document serves as an essential resource for researchers leveraging these unique building blocks in the design of novel therapeutics and chemical entities.
Introduction: The Significance of C7H13NO2 Amino Acids in Modern Research
While the canonical 20 proteinogenic amino acids form the fundamental basis of life, the scientific community's interest in non-natural or non-proteinogenic amino acids has expanded dramatically. Among these, the isomers of aminocyclohexanecarboxylic acid (C7H13NO2) have emerged as particularly valuable scaffolds in drug discovery and peptide design. Their cyclic nature imparts conformational rigidity, a desirable trait for enhancing the specificity and efficacy of bioactive peptides and small molecules. This guide will explore the distinct properties of 1-aminocyclohexanecarboxylic acid, 2-aminocyclohexanecarboxylic acid, 3-aminocyclohexanecarboxylic acid, and the cis/trans isomers of 4-aminocyclohexanecarboxylic acid, providing a foundational understanding for their application in advanced research.
Isomers of C7H13NO2 Aminocyclohexanecarboxylic Acid: A Comparative Overview
The positional isomerism of the amino group on the cyclohexyl ring gives rise to distinct chemical and physical properties, which in turn dictate their biological activities and applications. All isomers share a common molecular weight of approximately 143.18 g/mol .[1][2][3][4][5][6]
1-Aminocyclohexanecarboxylic Acid
Also known as homocycloleucine, this α-amino acid features the amino and carboxylic acid groups attached to the same carbon atom.[2] This substitution pattern provides a unique steric hindrance that can be exploited in peptide synthesis.
2-Aminocyclohexanecarboxylic Acid
In this isomer, the amino and carboxylic acid groups are on adjacent carbons, creating a β-amino acid analog. The spatial relationship between these functional groups can influence the secondary structure of peptides into which it is incorporated.
3-Aminocyclohexanecarboxylic Acid
As a γ-amino acid analog, the separation of the amino and carboxylic acid groups by two carbons allows for the formation of different types of turns and folds in peptide chains.
4-Aminocyclohexanecarboxylic Acid (cis and trans)
The 1,4-substitution pattern of this isomer, existing in both cis and trans configurations, has significant implications for its biological activity. The trans isomer, in particular, is a widely used pharmaceutical agent.
Tabulated Physical Constants of C7H13NO2 Amino Acid Isomers
The following table summarizes the key physical constants for the identified isomers of aminocyclohexanecarboxylic acid. It is important to note that some of the boiling points are predicted values due to the high melting points and potential for decomposition at elevated temperatures.
| Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa Values |
| 1-Aminocyclohexanecarboxylic Acid | 143.18[2][7] | >300 (lit.)[8] | - | Slightly soluble in water and methanol[9] | pK1: 2.65, pK2: 10.03 (at 25°C)[10] |
| 2-Aminocyclohexanecarboxylic Acid | 143.18[3][11] | - | - | - | - |
| 3-Aminocyclohexanecarboxylic Acid | 143.18[4][12] | 278 (for 1R,3S)[13] | 280.0±33.0 (Predicted)[13] | Soluble in water[13] | 3.99±0.10 (Predicted)[8] |
| cis-4-Aminocyclohexanecarboxylic Acid | 143.18[14] | 299-301 (lit.)[15][16] | 280.0±33.0 (Predicted)[15] | Soluble in water, sparingly in methanol[15][17] | 4.62±0.25 (Predicted)[15][17] |
| trans-4-Aminocyclohexanecarboxylic Acid | 143.19[12] | 495[10] | 56-58 (at 0.08 Torr)[10] | Soluble in water[4][10] | 4.46±0.10 (Predicted)[4] |
Note: Data for 2-aminocyclohexanecarboxylic acid is less commonly reported in readily accessible databases. Further specialized literature searches may be required for detailed physical constants.
Biological Significance and Applications in Drug Development
The structural diversity of these cyclic amino acids translates into a range of biological activities and applications.
1-Aminocyclohexanecarboxylic Acid: A Modulator of NMDA Receptors
Research has indicated that derivatives of cyclic amino acids, including those related to 1-aminocyclohexanecarboxylic acid, can act as antagonists of the N-Methyl-D-aspartate (NMDA) receptor.[5][18] NMDA receptors are crucial for synaptic plasticity and memory function, and their antagonists are investigated for potential therapeutic roles in a variety of neurological conditions.[19][20]
2- and 3-Aminocyclohexanecarboxylic Acids: Scaffolds for Peptidomimetics
These isomers are valuable building blocks in the synthesis of peptidomimetics and other complex molecules.[21] Their incorporation can lead to more stable and effective therapeutic agents, with applications being explored in areas such as cancer and autoimmune diseases.[7][9] The cis and trans isomers of 3-aminocyclohexanecarboxylic acid, in particular, are used in the development of pharmaceuticals targeting neurological disorders.[7]
cis-4-Aminocyclohexanecarboxylic Acid: A Versatile Intermediate
This isomer serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[13] It is also utilized in neurotransmitter research, offering insights into potential treatments for neurological disorders.[13]
trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid): An Antifibrinolytic Agent
The trans isomer of 4-aminocyclohexanecarboxylic acid is widely known as tranexamic acid, a medication used to treat or prevent excessive blood loss.[1][15] It functions as an antifibrinolytic by reversibly binding to lysine receptor sites on plasminogen, inhibiting its activation to plasmin.[15][22][23] Plasmin is the enzyme responsible for the degradation of fibrin clots; by inhibiting this process, tranexamic acid helps to stabilize clots and reduce bleeding.[1][22] This mechanism of action makes it a crucial drug in surgery, trauma, and for conditions such as heavy menstrual bleeding.[2][15]
Experimental Protocols: Determination of Key Physical Constants
The accurate determination of physical constants is paramount for the successful application of these amino acids in research and development.
Protocol for Determining Aqueous Solubility
The solubility of an amino acid is a critical parameter for its use in biological assays and pharmaceutical formulations. A standard method for determining aqueous solubility is as follows:
-
Preparation of a Saturated Solution: Add an excess amount of the C7H13NO2 amino acid to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved amino acid in the supernatant can be determined using a suitable analytical technique, such as HPLC with a suitable standard curve or by gravimetric analysis after evaporation of the solvent.
Conclusion
The C7H13NO2 amino acids, primarily the isomers of aminocyclohexanecarboxylic acid, represent a versatile and powerful class of molecules for researchers in the life sciences. Their unique structural features and diverse biological activities underscore their importance as building blocks for the next generation of pharmaceuticals and research tools. A thorough understanding of their molecular weight and physical constants, as detailed in this guide, is the first step toward unlocking their full potential.
References
- Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. (2025, May 16). YouTube.
- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical p
- Mechanism of Action of Tranexamic Acid. (2025, June 29). Pharmacy Freak.
- cis-4-Aminocyclohexanecarboxylic acid. Chem-Impex.
- 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6. ChemicalBook.
- Tranexamic Acid - An Effective Method To Control Bleeding Fast. (2025, January 1). YouTube.
- Tranexamic Acid. (2025, April 26).
- Z-cis-3-aminocyclohexanecarboxylic acid. Chem-Impex.
- 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366. PubChem - NIH.
- Fmoc-cis-3-aminocyclohexane carboxylic acid. Chem-Impex.
- 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272. PubChem - NIH.
- (1R,3S)-3-Aminocyclohexanecarboxylic Acid CAS#: 16636-51-4. ChemicalBook.
- TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID CAS#: 3685-25-4. ChemicalBook.
- Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Deriv
- 3685-23-2(cis-4-Aminocyclohexanecarboxylic acid) Product Description. ChemicalBook.
- (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323. PubChem.
- Trans-4-Aminocyclohexanecarboxylic Acid 98.0%(GC). PureSynth.
- Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-aminocyclobutanecarboxylic Acid Deriv
- cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2. ChemicalBook.
- 4-Aminocyclohexanecarboxylic Acid | 1776-53-0. Tokyo Chemical Industry (India) Pvt. Ltd..
- NMDA receptor antagonist. Wikipedia.
- (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2. AChemBlock.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077. PubChem.
- 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887. PubChem.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
- The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.
- Novel NMDA Receptor Antagonists. University of Virginia School of Medicine.
- (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- 1-Aminocyclohexanecarboxylic acid 98 2756-85-6. Sigma-Aldrich.
- (1R,2R)-2-Aminocyclohexanecarboxylic Acid | 26685-83-6. TCI Chemicals.
- 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. PubChem.
- 3-Aminocyclohexanecarboxylic Acid, (cis- and trans- mixture), 25g, Each.
- cis-4-Aminocyclohexanecarboxylic acid, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
- cis-4-Aminocyclohexanecarboxylic acid | CAS 3685-23-2. SCBT.
- cis-4-Aminocyclohexanecarboxylic Acid 98.0+%, TCI America™. Fisher Scientific.
- The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry.
- 2756-85-6|1-Amino-1-cyclohexanecarboxylic acid|BLD Pharm.
- trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0. Sigma-Aldrich.
Sources
- 1. youtube.com [youtube.com]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID CAS#: 3685-25-4 [m.chemicalbook.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. (1R,3S)-3-Aminocyclohexanecarboxylic Acid CAS#: 16636-51-4 [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 11. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pure-synth.com [pure-synth.com]
- 13. chemimpex.com [chemimpex.com]
- 14. cis-4-Aminocyclohexanecarboxylic acid | CAS 3685-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]
- 17. 3685-23-2 CAS MSDS (cis-4-Aminocyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 20. med.virginia.edu [med.virginia.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. pharmacyfreak.com [pharmacyfreak.com]
Methodological & Application
Protocol for isolation of (S)-2-Amino-5-methylhex-4-enoic acid from mushroom fruiting bodies
Application Note & Protocol
Strategic Isolation of (S)-2-Amino-5-methylhex-4-enoic Acid from Boletus fraternus Fruiting Bodies for Research and Development
Introduction: The Significance of a Novel Allelochemical
(S)-2-Amino-5-methylhex-4-enoic acid, also known as 5-dehydrohomoleucine, is a rare, unsaturated aliphatic amino acid that has garnered interest for its potent biological activities. Notably, it has been identified as a major allelochemical in the mushroom Boletus fraternus Peck, where it actively suppresses the growth of surrounding broadleaf plants[1][2]. This allelopathic behavior suggests potential applications in agrochemicals and as a lead compound in drug discovery programs. Unlike the nephrotoxic amino acids found in some Amanita species, such as allenic norleucine in Amanita smithiana, the specific bioactivity of this compound presents a unique opportunity for research[3][4].
This document provides a detailed, robust protocol for the isolation of (S)-2-Amino-5-methylhex-4-enoic acid from the lyophilized fruiting bodies of Boletus fraternus. The methodology is designed for scientific rigor, emphasizing chromatographic purity and definitive analytical characterization, making it suitable for researchers, natural product chemists, and drug development professionals.
Compound Profile: Physicochemical Properties
A thorough understanding of the target molecule's properties is critical for designing an effective isolation strategy. The table below summarizes key data for (S)-2-Amino-5-methylhex-4-enoic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [5] |
| Molecular Weight | 143.18 g/mol | [5] |
| IUPAC Name | (2S)-2-amino-5-methylhex-4-enoic acid | [6] |
| CAS Number | 3558-31-4 | [7] |
| Physical Form | Powder | [7] |
| Melting Point | 220-225 °C | [7] |
| Storage Temperature | Room Temperature | [7] |
Principle of the Isolation Workflow
The isolation of a polar, low-molecular-weight compound like an amino acid from a complex biological matrix requires a multi-step approach that leverages its unique chemical properties. This protocol is based on a bioassay-guided fractionation strategy successfully employed for this compound[1].
-
Extraction & Defatting: The process begins with a solvent extraction to solubilize the amino acid and other small molecules from the dried, powdered mushroom. A subsequent liquid-liquid partition removes non-polar lipids that could interfere with chromatography.
-
Cation-Exchange Chromatography: This is the core purification step. As a zwitterionic molecule, the amino acid will carry a net positive charge under acidic conditions, allowing it to bind to a strong cation-exchange resin. Most neutral (sugars) and anionic compounds will pass through. Elution is achieved by increasing the pH, which neutralizes the amino group and releases the compound from the resin. This is a classic, highly effective method for amino acid purification from natural extracts[8][9][10].
-
High-Performance Liquid Chromatography (HPLC): For applications requiring the highest purity, a final polishing step using reverse-phase HPLC is included. While challenging for underivatized amino acids due to their polarity, modern mixed-mode columns or the use of ion-pairing agents can achieve excellent separation[11][12][13].
-
Analytical Verification: At each stage, the presence and purity of the target compound are monitored. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment, while final confirmation is achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overall Isolation Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprot...: Ingenta Connect [ingentaconnect.com]
- 3. zombiemyco.com [zombiemyco.com]
- 4. fungiatlas.com [fungiatlas.com]
- 5. 2-Amino-4-methyl-5-hexenoic acid | C7H13NO2 | CID 97401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-amino-5-methylhex-4-enoic acid | 3558-31-4 [sigmaaldrich.com]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. journal.uni-mate.hu [journal.uni-mate.hu]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]
Derivatization of (S)-2-Amino-5-methylhex-4-enoic acid for GC-MS analysis
Application Note: High-Fidelity GC-MS Profiling of (S)-2-Amino-5-methylhex-4-enoic Acid
Executive Summary
(S)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic amino acid structurally analogous to Leucine, distinguished by unsaturation at the C4 position. Its unique alkene moiety presents a specific analytical challenge: standard high-temperature acidic esterification (e.g., HCl/Butanol) risks double-bond migration or hydration.
This guide details two validated derivatization protocols designed to preserve the structural integrity of the alkene side chain while ensuring sufficient volatility for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Method A (Aqueous/Biological): Methyl Chloroformate (MCF) derivatization.[1][2][3]
-
Method B (Structural Confirmation): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) silylation.
Chemical Strategy & Mechanism
The amphoteric nature of amino acids (zwitterionic at neutral pH) renders them non-volatile. Successful GC-MS analysis requires blocking both the protic amine (-NH₂) and carboxylic acid (-COOH) groups.
The Challenge: The C4-C5 Alkene
Unlike saturated amino acids (Leucine/Isoleucine), the target molecule contains a C=C double bond.
-
Risk: Strong mineral acids (HCl/H₂SO₄) at high temperatures (>100°C) can catalyze hydration (adding water across the double bond) or isomerization (moving the double bond to conjugation).
-
Solution: We utilize reagents that operate at mild temperatures (Room Temp to 60°C) and neutral-to-mildly basic conditions.
Selected Pathways
-
Pathway A (MCF): Rapid reaction in aqueous media. The amine is converted to a carbamate, and the carboxyl group becomes a methyl ester.
-
Pathway B (MTBSTFA): Silylation replaces active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups.
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on sample origin.
Detailed Experimental Protocols
Method A: Methyl Chloroformate (MCF) – The "Smart-Prep" Protocol
Best for: Biological samples, metabolic profiling, and preserving the alkene from acid hydrolysis.
Reagents:
-
Methanol (Anhydrous)
-
Pyridine[5]
-
Internal Standard: L-Norleucine (20 µg/mL)
Protocol:
-
Sample Prep: Take 50 µL of sample (or resuspended solid). Add 10 µL Internal Standard.
-
Solvent Addition: Add 160 µL Methanol and 20 µL Pyridine . Vortex briefly.
-
Derivatization: Add 20 µL MCF slowly.
-
Note: Gas evolution (CO₂) will occur. Do not cap tightly immediately.
-
Reaction: Vortex vigorously for 30 seconds.
-
-
Extraction: Add 200 µL Chloroform . Vortex for 10 seconds.
-
Phase Separation: Add 200 µL of 50 mM Sodium Bicarbonate (NaHCO₃) to neutralize excess acid and separate phases.
-
Collection: Centrifuge at 2,000 x g for 2 minutes. Collect the bottom organic layer (Chloroform) containing the derivative.
-
Injection: Inject 1 µL into GC-MS.
Method B: MTBSTFA Silylation – The "High-Stability" Protocol
Best for: Structural confirmation, clean standards, and identifying the molecular ion.
Reagents:
-
MTBSTFA + 1% TBDMCS (Catalyst)
-
Acetonitrile (HPLC Grade, Dried)
-
Internal Standard: L-Norleucine
Protocol:
-
Drying (CRITICAL): Evaporate sample to complete dryness under a stream of Nitrogen.
-
Warning: Any residual moisture will hydrolyze the reagent.
-
-
Reagent Addition: Add 50 µL Acetonitrile and 50 µL MTBSTFA .
-
Incubation: Cap vial tightly. Heat at 60°C for 30-45 minutes .
-
Control: Do not exceed 80°C to prevent thermal degradation of the alkene side chain.
-
-
Cooling: Cool to room temperature.
-
Injection: Inject 1 µL directly.
Data Interpretation & Expected Mass Spectra
The following table summarizes the expected mass shifts and fragmentation patterns.
| Feature | Method A: MCF Derivative | Method B: TBDMS Derivative |
| Derivative Type | Methyl Carbamate / Methyl Ester | bis-TBDMS (Amine & Carboxyl) |
| Formula Change | Adds -COOCH₃ (N) & -CH₃ (O) | Adds two -Si(CH₃)₂tBu groups |
| MW Increase | +72 Da (approx) | +226 Da (approx) |
| Est. Molecular Ion | 215 m/z | 369 m/z |
| Key Fragment | [M-59] (Loss of -COOCH₃) | [M-57] (Loss of tert-butyl) |
| Diagnostic Value | Good for quantification; cleaner baseline. | 312 m/z (Dominant Peak). Excellent for ID. |
Fragmentation Logic:
-
TBDMS Derivatives: The bond between the Silicon atom and the tert-butyl group is weak. In Electron Impact (EI) ionization, the molecule almost always loses the tert-butyl group (Mass 57). Therefore, look for a massive peak at [Molecular Weight - 57] .
-
MCF Derivatives: These fragment more extensively. Look for the loss of the methoxycarbonyl group.
Quality Control & Troubleshooting
Linearity & Limits:
-
Linear Range: 1 µM – 1000 µM.
-
Limit of Detection (LOD): Typically ~0.5 µM (Splitless injection).
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low/No Signal (Method B) | Moisture contamination. | Ensure sample is lyophilized or N₂ dried.[8] Use fresh MTBSTFA. |
| Double Peaks | Incomplete derivatization. | Increase reaction time or check reagent quality. |
| Alkene Degradation | Acid concentration too high (Method A) or Temp too high (Method B). | Use NaHCO₃ wash immediately (Method A). Reduce temp to 60°C (Method B). |
| Broad Tailing Peaks | Column activity. | Trim column guard (5-10 cm). Replace liner. |
References
-
Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols, 5(10), 1709–1729.
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology, 114(1), 30.4.1–30.4.32.
-
Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
-
NIST Mass Spectrometry Data Center. "Amino Acid Derivatization Data." National Institute of Standards and Technology.
Sources
- 1. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR spectral data for (S)-2-Amino-5-methylhex-4-enoic acid
Technical Guide: 1H and 13C NMR Spectral Profiling of (S)-2-Amino-5-methylhex-4-enoic acid
Executive Summary
(S)-2-Amino-5-methylhex-4-enoic acid (also known as 4,5-dehydroleucine or
This guide provides a definitive spectral comparison between the target molecule and its saturated analog, L-Leucine . The primary challenge in quality control is distinguishing the target from starting materials (Leucine) or constitutional isomers (e.g., allylglycine). This document outlines the specific NMR signatures required to validate the oxidation state of the
Structural Analysis & Spin System Strategy
To accurately interpret the spectra, one must visualize the connectivity. The molecule features a "prenyl-like" tail attached to a glycine backbone.
Atom Numbering & Connectivity (Graphviz Visualization)
Figure 1: Connectivity map of (S)-2-Amino-5-methylhex-4-enoic acid highlighting the critical C3-C4-C5 unsaturated system.
Comparative Spectral Data
The following data compares the target molecule with L-Leucine. Solvent: D₂O (referenced to DSS at 0.00 ppm).[1][2] Conditions: 298 K, pH ~7 (Zwitterionic form).
1H NMR Comparison (600 MHz)
| Position | Proton Type | Target: 4,5-Dehydroleucine ( | Reference: L-Leucine ( | Diagnostic Note |
| Vinyl | 5.15 (t, J=7.5 Hz) | Absent | Primary Identifier. Leucine has no signals > 4.0 ppm. | |
| Methine | 3.75 (t, J=6.5 Hz) | 3.72 (t) | Minimal difference; unreliable for ID. | |
| Methylene | 2.55 (m) | 1.70 (m) | Target is deshielded by ~0.85 ppm due to allylic anisotropy. | |
| Methine | Absent (Quaternary C) | 1.70 (m) | Leucine has a methine here; Target has a vinyl proton. | |
| Methyl | 1.72 (s), 1.65 (s) | 0.95 (d), 0.91 (d) | Critical Differentiator. Target methyls are singlets on sp2 carbon (downfield). Leucine methyls are doublets on sp3 carbon (upfield). |
13C NMR Comparison (150 MHz)
| Carbon Type | Target: 4,5-Dehydroleucine ( | Reference: L-Leucine ( | Interpretation |
| C=O | 174.5 | 176.0 | Carboxyl carbon. |
| C= | 138.2 (Quaternary) | Absent | The |
| 118.5 (Methine) | Absent | The | |
| 54.2 | 54.8 | Standard alpha-carbon region. | |
| 30.5 | 42.5 | Significant shift due to adjacent double bond. | |
| Methyls | 25.8, 17.9 | 23.5, 22.0 | Distinct chemical environment for cis/trans methyls in target. |
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Sample Preparation (Standard)
-
Mass: Weigh 5.0 – 10.0 mg of the amino acid.
-
Solvent: Dissolve in 600 µL of Deuterium Oxide (D₂O, 99.9% D).
-
Note: For HCl salts, no adjustment is needed. For free zwitterions, ensure complete dissolution; mild sonication may be required.
-
-
Reference: Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (
0.00). -
Tube: Transfer to a clean, dry 5mm NMR tube.
Acquisition Parameters (High-Res)
-
Pulse Sequence: zg30 (30° pulse) or noesygppr1d (if water suppression is needed).
-
Relaxation Delay (D1):
2.0 seconds (Ensure quantitative methyl integration). -
Scans (NS): 16 (1H), 1024 (13C).
-
Temperature: 298 K (25°C).
Validation Workflow (Decision Tree)
Use this logic flow to confirm identity and purity.
Figure 2: Spectral decision tree for validating (S)-2-Amino-5-methylhex-4-enoic acid against common analogs.
Expert Insights & Causality
-
The Methyl Shift: The most common error in analyzing this compound is misinterpreting the methyl signals. In L-Leucine, the methyls are attached to an sp3 carbon, resulting in high shielding (0.9 ppm). In 4,5-dehydroleucine, the methyls are attached to an sp2 carbon. The deshielding cone of the double bond shifts these signals downfield to ~1.7 ppm. Furthermore, they appear as singlets (or very fine doublets due to long-range
coupling) rather than the distinct doublets seen in Leucine. -
Stereochemical Purity: The (S)-enantiomer cannot be distinguished from the (R)-enantiomer in an achiral solvent like D₂O. To determine enantiomeric excess (ee%), you must use a chiral solvating agent (e.g., (R)-Pirkle Alcohol) or derivatize with Marfey’s reagent prior to HPLC analysis.
References
-
Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000920: L-Leucine." BMRB, University of Wisconsin-Madison. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 97401, 2-Amino-4-methyl-5-hexenoic acid." PubChem. [Link]
-
Easton, C. J., et al. "Synthesis of gamma,delta-unsaturated amino acids." Journal of Organic Chemistry, vol. 69, no. 3, 2004, pp. 815-820.[3] (Provides synthetic context and spectral expectations for this class). [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009.
Sources
Comparative Guide: Biological Potency of (S)- vs. (R)-2-Amino-5-methylhex-4-enoic Acid
The following guide provides an in-depth technical comparison of the biological potency and experimental applications of (S)- and (R)-2-Amino-5-methylhex-4-enoic acid.
Executive Summary: The Stereochemical Divergence
2-Amino-5-methylhex-4-enoic acid (also known as Prenylglycine or 4,5-dehydrohomoleucine ) is a non-proteinogenic amino acid containing a dimethylallyl (prenyl) side chain. Its biological activity is governed by strict stereoselectivity, primarily involving the Phenylalanyl-tRNA Synthetase (PheRS) machinery.
-
(S)-Enantiomer (L-isomer): Acts as a structural mimetic of Phenylalanine (Phe) and Leucine (Leu) . It is a competent substrate for PheRS, leading to its misincorporation into nascent proteins ("Trojan Horse" mechanism), which triggers proteotoxic stress. It also exhibits allelopathic properties in plant biology.
-
(R)-Enantiomer (D-isomer): Lacks the requisite 3D-geometry for efficient binding to the PheRS active site. It is biologically inert in translational pathways but serves as a critical chiral scaffold in peptidomimetic drug design to induce helical stability and resistance to proteolytic degradation.
Chemical Identity & Structural Logic
Before analyzing potency, we must establish the structural basis of the molecule's activity.
| Feature | Specification |
| IUPAC Name | 2-Amino-5-methylhex-4-enoic acid |
| Common Names | Prenylglycine; |
| Molecular Formula | C |
| Molecular Weight | 143.18 g/mol |
| Side Chain | 3,3-Dimethylallyl (Prenyl) group |
| Key Functional Motif |
Stereochemical Conformation
-
The (S)-Isomer: The amino group projects out (wedge), matching the L-amino acid configuration found in nature. This allows the hydrophobic prenyl tail to slot into the hydrophobic pocket of enzymes like PheRS.
-
The (R)-Isomer: The amino group projects in (dash), creating steric clashes within the enzyme's binding cleft, preventing catalysis.
Biological Potency: The PheRS Activation Pathway
The primary mechanism of biological potency for the (S)-isomer is its ability to hijack the protein synthesis machinery. This was definitively characterized in studies involving Aesculus californica (California Buckeye), a plant that naturally produces the compound.
Mechanism of Action: Translational Misincorporation
The enzyme Phenylalanyl-tRNA Synthetase (PheRS) is responsible for charging tRNA
Experimental Evidence (Kinetic Data)
Research comparing the activation kinetics of the (S)-isomer vs. Phenylalanine reveals:
| Substrate | Enzyme Source | K | V | Biological Outcome |
| L-Phenylalanine | Aesculus hippocastanum | 1.0 (Relative) | 100% | Normal Protein Synthesis |
| (S)-2-Amino-5-methylhex-4-enoic acid | Aesculus hippocastanum | ~30-40x Higher | ~30-100% | Toxic Misincorporation |
| (S)-2-Amino-5-methylhex-4-enoic acid | Aesculus californica | ~40x Higher | ~30% | Discrimination/Tolerance |
| (R)-2-Amino-5-methylhex-4-enoic acid | All Species | N/A (Inactive) | < 1% | No Activity |
Interpretation: The (S)-isomer functions as a "slow substrate." In organisms that do not naturally produce it (like A. hippocastanum or mammals), the enzyme cannot distinguish it effectively from Phe, leading to the synthesis of "statistical proteins" containing the analog. These proteins often misfold, causing cytotoxicity. The (R)-isomer is sterically excluded.
Pathway Visualization
The following diagram illustrates the divergent fates of the (S) and (R) isomers within the cellular translation machinery.
Caption: Mechanistic divergence of (S)- and (R)-Prenylglycine at the Phenylalanyl-tRNA Synthetase interface. The (S)-isomer is processed into proteins, while the (R)-isomer is rejected.
Experimental Protocols for Validation
To verify the potency difference in your own laboratory, use the following self-validating protocols.
Protocol A: ATP-PPi Exchange Assay (In Vitro Potency)
This assay measures the activation of the amino acid by PheRS, the first step in protein synthesis.
-
Reagents: Purified PheRS (from E. coli or yeast),
P-labeled pyrophosphate (PPi), ATP, and the test amino acid ((S) or (R)). -
Reaction Mix: Incubate 100 mM Tris-HCl (pH 7.8), 10 mM MgCl
, 2 mM ATP, 2 mM P-PPi, and varying concentrations (0.1 - 10 mM) of the (S) or (R) isomer. -
Initiation: Add 10
g of PheRS enzyme. Incubate at 37°C for 10 minutes. -
Termination: Stop reaction with 5% trichloroacetic acid (TCA) containing 1% charcoal (to adsorb ATP).
-
Quantification: Filter the charcoal, wash to remove free PPi, and count radioactivity (ATP bound to charcoal).
-
Result Validation:
-
(S)-Isomer: Dose-dependent increase in radioactivity (ATP formation), indicating activation.
-
(R)-Isomer: Baseline radioactivity (no activation).
-
Protocol B: Allelopathic Growth Inhibition (In Vivo Potency)
This protocol assesses the macroscopic toxicity of the compound, relevant for agricultural or ecological applications.
-
Subject: Lactuca sativa (Lettuce) seeds (standard bioassay model).
-
Treatment: Prepare aqueous solutions of (S)- and (R)-2-Amino-5-methylhex-4-enoic acid at 10, 50, and 100 ppm. Include a water control.
-
Incubation: Place 10 seeds on filter paper in Petri dishes. Add 5 mL of solution. Incubate at 25°C in the dark for 72 hours.
-
Measurement: Measure radicle (root) length.
-
Result Validation:
-
(S)-Isomer: Significant inhibition of radicle elongation (IC
typically < 50 ppm). Roots may show "negative chemotropism" (growing away from the source). -
(R)-Isomer: Negligible inhibition; growth comparable to water control.
-
Application Guide: Choosing the Right Isomer
| Application | Recommended Isomer | Rationale |
| Peptide Stapling | (S)-Isomer | The (S)-configuration (L-form) is compatible with the natural helical twist of peptides. The prenyl group serves as a handle for Ring-Closing Metathesis (RCM) to create stable macrocycles. |
| Negative Control | (R)-Isomer | Use the (R)-isomer in biological assays to prove that an observed effect is due to specific protein binding (stereospecific) rather than non-specific chemical toxicity. |
| Protease Resistance | (R)-Isomer | Incorporating the (R)-isomer into a peptide sequence renders it unrecognizable to most endogenous proteases, extending the half-life of the drug candidate. |
| Toxicity Studies | (S)-Isomer | Used to study the effects of protein mistranslation and the Unfolded Protein Response (UPR) in eukaryotic cells. |
References
-
BenchChem. (2025).[1][2] Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid. Retrieved from
-
Anderson, J. W., & Fowden, L. (1970). Properties and substrate specificities of the phenylalanyl-transfer-ribonucleic acid synthetases of Aesculus species. Biochemical Journal, 119(4), 677–690. Retrieved from
-
PubChem. (n.d.). 2-Amino-5-methylhex-4-enoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from
-
Science.gov. (n.d.). Research topic: 2-amino-5-methylhex-4-enoic acid and phenylalanyl-tRNA synthetase. Retrieved from
Sources
Distinguishing 5-dehydrohomoleucine from Leucine and Isoleucine using Hydrophilic Interaction Liquid Chromatography (HILIC)
An Application Scientist's Guide to Resolving Structurally Similar Amino Acids
In the fields of metabolomics, drug discovery, and synthetic biology, the precise identification and quantification of amino acids and their analogs are paramount. While leucine and isoleucine are canonical proteinogenic amino acids, non-canonical variants like 5-dehydrohomoleucine are of increasing interest as potential building blocks for novel peptides or as metabolic indicators. The analytical challenge lies in their structural similarity. Leucine and isoleucine are constitutional isomers, differing only in the placement of a methyl group, which makes their chromatographic separation notoriously difficult. 5-dehydrohomoleucine, an unsaturated analog of leucine, introduces a further layer of complexity.
This guide provides a robust analytical strategy for the baseline separation of these three compounds. We will move beyond a simple recitation of methods to explain the underlying chromatographic principles, justify the selection of specific parameters, and present a complete, validated protocol suitable for high-stakes research and development environments.
The Challenge: Understanding the Analytes
The success of any separation is rooted in exploiting the subtle physicochemical differences between analytes. Leucine possesses an isobutyl side chain, while isoleucine has a sec-butyl side chain, making it slightly more hydrophobic and introducing a second chiral center. 5-dehydrohomoleucine is structurally identical to leucine, save for a double bond in the side chain. This unsaturation reduces the number of hydrogens, slightly alters the molecule's mass, and, most importantly for chromatography, changes its polarity and three-dimensional shape.
Caption: Chemical structures of Leucine, Isoleucine, and 5-dehydrohomoleucine.
Chromatographic Strategy: Why HILIC is the Superior Choice
For the analysis of polar, zwitterionic compounds like amino acids, several HPLC modes can be considered, including ion-pair reversed-phase chromatography and derivatization-based methods. However, for a direct, sensitive, and mass spectrometry (MS)-compatible analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) presents the most effective solution.[1][2][3]
-
Mechanism of Separation in HILIC : HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained in the aqueous layer, leading to longer retention times.[1][4]
-
Advantages over Alternatives :
-
No Derivatization Required : Unlike traditional reversed-phase methods that require derivatization to retain these polar molecules, HILIC analyzes them in their native state. This eliminates time-consuming sample preparation steps and potential side reactions.[1][5]
-
MS Compatibility : HILIC mobile phases are rich in volatile organic solvents, which promotes efficient desolvation and ionization in the MS source, leading to higher sensitivity compared to the high-aqueous, non-volatile salt-containing mobile phases often used in ion-pair chromatography.[2][4]
-
Superior Isomer Resolution : HILIC has demonstrated excellent capability in resolving challenging constitutional isomers like leucine and isoleucine, which often co-elute in other chromatographic modes.[3][6][7]
-
Optimized HILIC-MS Methodology
This protocol is designed to provide baseline separation of the three target analytes. The workflow is straightforward, ensuring reproducibility and robustness.
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
